molecular formula C9H5BrF4O2 B6332668 Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate CAS No. 537658-03-0

Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate

Cat. No.: B6332668
CAS No.: 537658-03-0
M. Wt: 301.03 g/mol
InChI Key: UAWUPZNDBKVMGQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF4O2 It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-fluorobenzoic acid and trifluoromethyl iodide.

    Esterification: The 3-bromo-2-fluorobenzoic acid is esterified using methanol and a suitable acid catalyst to form the methyl ester.

    Trifluoromethylation: The trifluoromethyl group is introduced through a reaction with trifluoromethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electronegative fluorine atoms can enhance binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-5-(trifluoromethyl)benzoate
  • Methyl 3-fluoro-5-(trifluoromethyl)benzoate
  • Methyl 3-bromo-2-(trifluoromethyl)benzoate

Uniqueness

Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups can influence the compound’s physicochemical properties, making it a valuable tool in various research applications.

Properties

IUPAC Name

methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWUPZNDBKVMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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